molecular formula C16H12F2N4O3 B2568705 N-(2,6-Difluorophenyl)-3-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]azetidine-1-carboxamide CAS No. 1428348-41-7

N-(2,6-Difluorophenyl)-3-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]azetidine-1-carboxamide

Cat. No.: B2568705
CAS No.: 1428348-41-7
M. Wt: 346.294
InChI Key: JPJMVGPUCKEEJW-UHFFFAOYSA-N
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Description

N-(2,6-Difluorophenyl)-3-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]azetidine-1-carboxamide is a useful research compound. Its molecular formula is C16H12F2N4O3 and its molecular weight is 346.294. The purity is usually 95%.
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Scientific Research Applications

Therapeutic Potential and Molecular Interactions

  • Antiprotozoal Agents: A study explored dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, highlighting their strong DNA affinities and significant in vitro and in vivo antiprotozoal activity. This suggests potential therapeutic applications for related compounds in treating protozoal infections (Ismail et al., 2004).
  • Antimicrobial Activity: Research on furan derivatives, including their incorporation into heterocyclic compounds, demonstrated promising antimicrobial properties. This underscores the potential for such compounds to serve as bases for developing new antimicrobial agents (Başoğlu et al., 2013).

Molecular Design and Synthesis

  • Heterocyclic Compound Synthesis: A study focusing on the photochemistry of heterocyclic compounds revealed insights into the reactions between oxadiazoles and furan, leading to novel cycloadducts. This type of research is crucial for understanding the reactivity and synthesis pathways of complex molecules, which could be relevant for the synthesis and functionalization of "N-(2,6-difluorophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide" (Tsuge et al., 1973).

Drug Design and Molecular Affinity

  • Modulation of mGluR5 Receptors: Azetidinyl oxadiazoles have been identified as mGluR5 positive allosteric modulators, showcasing the potential of such structures in modulating receptor activity. This insight could inform drug design efforts targeting similar receptors or pathways, leveraging the structural features of the compound of interest (Packiarajan et al., 2012).

Properties

IUPAC Name

N-(2,6-difluorophenyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N4O3/c17-10-3-1-4-11(18)13(10)19-16(23)22-7-9(8-22)15-20-14(21-25-15)12-5-2-6-24-12/h1-6,9H,7-8H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJMVGPUCKEEJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=C(C=CC=C2F)F)C3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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